Catestatin Catestatin Non-competitive nicotinic cholinergic antagonist that selectively inhibits nicotinic-stimulated catecholamine secretion from chromaffin cells and noradrenergic neurons (IC50 ~ 200 nM). It blocks nicotinic-induced cationic signaling (IC50 ~ 200 - 250 nM) and inhibits nicotinic-agonist induced desensitization of catecholamine release, and also stimulates mast cell release of histamine via a separate mechanism.
Brand Name: Vulcanchem
CAS No.: 142211-96-9
VCID: VC21539367
InChI: InChI=1S/C107H173N37O26S/c1-57(2)45-72(95(162)137-70(35-36-81(109)148)93(160)141-77(102(169)170)47-59(5)6)130-84(151)53-127-101(168)80-30-20-43-144(80)85(152)54-128-89(156)67(27-17-40-122-105(114)115)134-97(164)75(48-61-21-11-9-12-22-61)132-83(150)52-126-90(157)74(50-63-31-33-64(147)34-32-63)131-82(149)51-125-88(155)66(26-16-39-121-104(112)113)133-86(153)60(7)129-91(158)68(28-18-41-123-106(116)117)136-98(165)76(49-62-23-13-10-14-24-62)140-100(167)79(56-146)143-96(163)73(46-58(3)4)139-92(159)69(29-19-42-124-107(118)119)135-94(161)71(37-44-171-8)138-99(166)78(55-145)142-87(154)65(108)25-15-38-120-103(110)111/h9-14,21-24,31-34,57-60,65-80,145-147H,15-20,25-30,35-56,108H2,1-8H3,(H2,109,148)(H,125,155)(H,126,157)(H,127,168)(H,128,156)(H,129,158)(H,130,151)(H,131,149)(H,132,150)(H,133,153)(H,134,164)(H,135,161)(H,136,165)(H,137,162)(H,138,166)(H,139,159)(H,140,167)(H,141,160)(H,142,154)(H,143,163)(H,169,170)(H4,110,111,120)(H4,112,113,121)(H4,114,115,122)(H4,116,117,123)(H4,118,119,124)/t60-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-/m0/s1
SMILES: CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)O)NC(=O)CNC(=O)C1CCCN1C(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)N
Molecular Formula: C107H173N37O26S
Molecular Weight: 2425.8 g/mol

Catestatin

CAS No.: 142211-96-9

Cat. No.: VC21539367

Molecular Formula: C107H173N37O26S

Molecular Weight: 2425.8 g/mol

Purity: >98%

* For research use only. Not for human or veterinary use.

Catestatin - 142211-96-9

CAS No. 142211-96-9
Molecular Formula C107H173N37O26S
Molecular Weight 2425.8 g/mol
IUPAC Name (2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoic acid
Standard InChI InChI=1S/C107H173N37O26S/c1-57(2)45-72(95(162)137-70(35-36-81(109)148)93(160)141-77(102(169)170)47-59(5)6)130-84(151)53-127-101(168)80-30-20-43-144(80)85(152)54-128-89(156)67(27-17-40-122-105(114)115)134-97(164)75(48-61-21-11-9-12-22-61)132-83(150)52-126-90(157)74(50-63-31-33-64(147)34-32-63)131-82(149)51-125-88(155)66(26-16-39-121-104(112)113)133-86(153)60(7)129-91(158)68(28-18-41-123-106(116)117)136-98(165)76(49-62-23-13-10-14-24-62)140-100(167)79(56-146)143-96(163)73(46-58(3)4)139-92(159)69(29-19-42-124-107(118)119)135-94(161)71(37-44-171-8)138-99(166)78(55-145)142-87(154)65(108)25-15-38-120-103(110)111/h9-14,21-24,31-34,57-60,65-80,145-147H,15-20,25-30,35-56,108H2,1-8H3,(H2,109,148)(H,125,155)(H,126,157)(H,127,168)(H,128,156)(H,129,158)(H,130,151)(H,131,149)(H,132,150)(H,133,153)(H,134,164)(H,135,161)(H,136,165)(H,137,162)(H,138,166)(H,139,159)(H,140,167)(H,141,160)(H,142,154)(H,143,163)(H,169,170)(H4,110,111,120)(H4,112,113,121)(H4,114,115,122)(H4,116,117,123)(H4,118,119,124)/t60-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-/m0/s1
Standard InChI Key HCEYIDADOJWYIM-DIWOTYQXSA-N
Isomeric SMILES C[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N3CCC[C@H]3C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)N
SMILES CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)O)NC(=O)CNC(=O)C1CCCN1C(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)N
Canonical SMILES CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)O)NC(=O)CNC(=O)C1CCCN1C(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)N
Appearance White lyophilised solid
Boiling Point N/A
Melting Point N/A

Molecular Structure and Variants

Catestatin is derived from chromogranin A, specifically from the region corresponding to amino acids 344-364 with the sequence RSMRLSFRARGYGFRGPGLQL . Human catestatin exhibits three single nucleotide polymorphisms that result in amino acid substitutions: Gly364Ser, Pro370Leu, and Arg374Gln . These naturally occurring variants display different potencies in their biological activities.

The structural characteristics of catestatin enable it to interact with various cellular receptors and signaling pathways. Laboratory studies have shown that catestatin binds to multiple subunits of nicotinic acetylcholine receptors (nAChR), including α, β, δ, and γ subunits, with a high-affinity binding site on the β subunit near the membrane surface . This binding capability is crucial for the peptide's ability to inhibit catecholamine release and influence cellular functions across multiple tissues.

Physiological Functions

Regulation of Catecholamine Release

The primary function initially identified for catestatin was its ability to inhibit catecholamine secretion from chromaffin cells and sympathetic neurons. This inhibitory effect occurs through its action as a noncompetitive antagonist of nicotinic cholinergic receptor stimulation . At the molecular level, catestatin binds to nAChRs and blocks sodium ion uptake, thereby inhibiting membrane depolarization and blocking the influx of calcium ions through voltage-gated calcium channels .

This inhibition of calcium influx suppresses both catecholamine release by exocytosis and chromogranin A transcription through pathways involving protein kinase C and mitogen-activated protein kinase . Through this mechanism, catestatin acts as an important negative feedback regulator of sympathetic nervous system activity, preventing excessive catecholamine release that could lead to pathological conditions.

Cardiovascular Effects

Catestatin exerts significant effects on the cardiovascular system, with implications for blood pressure regulation and cardiac function. Research indicates that catestatin may influence processes leading to hypertension and affect the course of coronary artery diseases and heart failure . The peptide's ability to regulate sympathetic tone through inhibition of catecholamine release suggests a protective role against excessive sympathetic activation, which is a common feature in cardiovascular pathologies.

The relationship between catestatin levels and cardiovascular health is highlighted by findings that circulating catestatin levels are decreased in patients with chronic hypertension . This observation supports the hypothesis that reduced catestatin activity may contribute to heightened sympathetic tone and subsequent development of hypertension.

Metabolic Functions

Beyond its cardiovascular effects, catestatin is involved in metabolic regulation. Studies have shown that catestatin can reduce adipose tissue and influence metabolic homeostasis . These findings suggest potential roles for catestatin in conditions characterized by metabolic dysregulation, such as obesity and diabetes.

The metabolic actions of catestatin illustrate how this peptide integrates neuroendocrine signaling with energy homeostasis, potentially serving as a bridge between stress responses and metabolic adaptation.

Role in Immune Regulation

Antimicrobial Properties

Catestatin has been identified as a cutaneous antimicrobial peptide, expanding its functional repertoire beyond neuroendocrine regulation . This property places catestatin among the body's innate immune defense mechanisms, particularly in barrier tissues like the skin where it may contribute to protection against microbial invasion.

Cytokine and Chemokine Production

Catestatin stimulates gene expression and protein production of various cytokines and chemokines in mast cells. Studies have shown that wild-type catestatin and its variants enhance mRNA expression of multiple inflammatory mediators, including granulocyte-macrophage colony-stimulating factor (GM-CSF), interleukins (IL-4, IL-5, IL-8), tumor necrosis factor-α (TNF-α), monocyte chemotactic protein-1 (MCP-1/CCL2), macrophage inflammatory protein-1α (MIP-1α/CCL3), and macrophage inflammatory protein-1β (MIP-1β/CCL4) .

At the protein level, catestatin selectively increases the production of GM-CSF, MCP-1/CCL2, MIP-1α/CCL3, and MIP-1β/CCL4 in a dose-dependent manner . This selective induction of specific cytokines and chemokines suggests a nuanced role in directing inflammatory responses rather than causing generalized immune activation.

Signaling Pathways and Mechanisms

Intracellular Calcium Mobilization

Catestatin stimulates intracellular calcium mobilization in mast cells, which is critical for many cellular functions including degranulation and mediator release. Experimental evidence demonstrates that catestatin peptides induce considerable increases in intracellular calcium mobilization in human mast cells in a dose-dependent manner, with concentrations as low as 1.25 μM causing large influxes of calcium that peak around 50 seconds after exposure .

This calcium mobilization is likely a key event in the cascade leading to mast cell activation and subsequent release of inflammatory mediators.

Clinical Implications

Cardiovascular Diseases

The role of catestatin in regulating sympathetic activity and cardiovascular function suggests its potential involvement in cardiovascular diseases. Clinical studies indicate that catestatin may influence processes leading to hypertension and affect the course of coronary artery diseases and heart failure . The observation that circulating catestatin levels are decreased in patients with chronic hypertension further supports its potential significance in cardiovascular pathophysiology .

Preeclampsia

Recent research has identified potential implications for catestatin in pregnancy-related disorders, particularly preeclampsia. A study comparing serum levels of catestatin in patients with preeclampsia versus healthy pregnant controls found significantly lower levels in those with preeclampsia .

Table 1: Comparison of Catestatin Levels in Preeclampsia and Control Subjects

ParameterPreeclampsia (n = 50)Control (n = 50)p-Value
Catestatin (ng/mL), median (IQR)3.03 (1.24–7.21)4.82 (1.82–10.02)0.01
Maternal age (years), median (IQR)33 (27.25–37.00)29.5 (26.00–34.00)0.0576
BMI at booking (kg/m²), median (IQR)29.4 (25.88–34.05)26.05 (23.53–29.08)0.002
Nulliparity, n (%)32 (64%)19 (38%)0.0164

These findings suggest that catestatin may represent a potential new therapeutic target for women with preeclampsia . Interestingly, no significant difference in catestatin values was observed between early-onset and late-onset preeclampsia, indicating that the relationship between catestatin and preeclampsia may be independent of disease timing .

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